![molecular formula C12H22ClN3O2S B6339897 {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine CAS No. 1221342-23-9](/img/structure/B6339897.png)
{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine” could potentially involve multiple stages of nucleophilic substitution reactions, similar to the reactions between halogenoalkanes and ammonia . The reaction could start with a primary halogenoalkane and proceed through stages to form secondary and tertiary amines .Chemical Reactions Analysis
The chemical reactions involving “{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine” could be similar to those of other amines. Amines are known to act as nucleophiles, being attracted to and attacking positive or slightly positive parts of other molecules or ions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis : Research conducted by Upadhyaya et al. (1997) involved the synthesis of compounds related to the specified chemical, focusing on their crystal structure and NMR spectra. This study contributes to understanding the chemical properties and potential applications of such compounds in scientific research (Upadhyaya et al., 1997).
Regioselective Ring Opening Reactions : Gao et al. (1991) explored the reaction of similar methanesulfonates, providing insights into their chemical behavior, particularly in regioselective ring-opening reactions. This type of research is crucial for understanding how these compounds can be manipulated in synthetic chemistry (Gao et al., 1991).
Cardiac Electrophysiological Activity : A study by Morgan et al. (1990) focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds structurally related to the one . This research is relevant for understanding the potential biomedical applications of such compounds (Morgan et al., 1990).
Antineoplastic Evaluation : Research by Shealy and Krauth (1993) involved the synthesis and evaluation of α-Substituted Alkanesulfonates, including analogs of the compound , to explore their anticancer activity. This study contributes to the understanding of the potential therapeutic applications of these compounds (Shealy & Krauth, 1993).
Corrosion Inhibition : Zhang et al. (2015) investigated novel imidazoline derivatives, similar to the specified compound, as corrosion inhibitors for steel. Such research has practical applications in industrial chemistry and materials science (Zhang et al., 2015).
Antimicrobial Agents : Alasmary et al. (2015) synthesized and evaluated benzimidazole derivatives, structurally related to the specified compound, as potential antimicrobial agents. This research highlights the potential use of these compounds in combating microbial infections (Alasmary et al., 2015).
Eigenschaften
IUPAC Name |
3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClN3O2S/c1-4-15(5-2)7-6-8-16-11(9-13)10-14-12(16)19(3,17)18/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFNSZZTAYMFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)
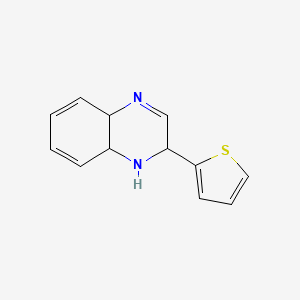
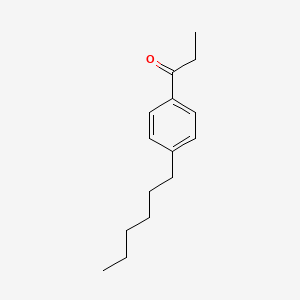
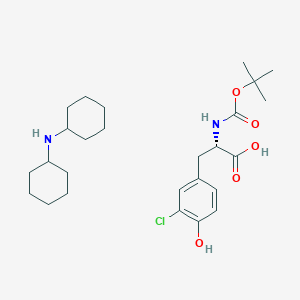
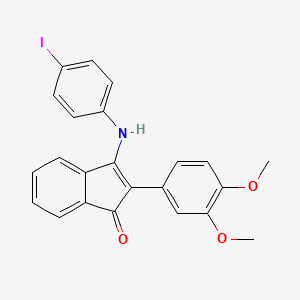


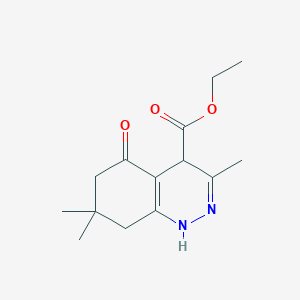

![5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole](/img/structure/B6339882.png)
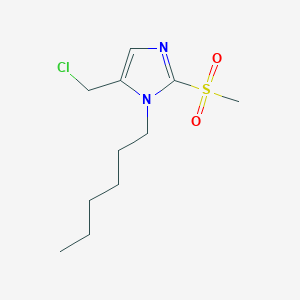

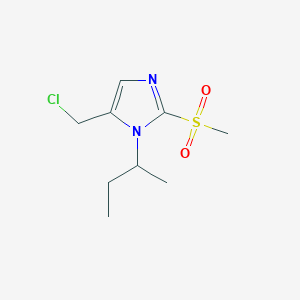
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)